4-[(1-Naphthyloxy)methyl]piperidine hydrochloride CAS 858934-68-6
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride CAS 858934-68-6
An In-depth Technical Guide to 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride (CAS 858934-68-6): Synthesis, Characterization, and Pharmacological Potential
Abstract
This technical guide provides a comprehensive overview of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride (CAS 858934-68-6), a molecule of interest for researchers and professionals in drug development. This document navigates the compound's chemical identity, physicochemical properties, and a detailed, rationalized synthetic pathway. While direct biological data for this specific compound is sparse, this guide synthesizes information from structurally related analogues to explore its potential pharmacological relevance, hypothesizing its action as a G-Protein Coupled Receptor (GPCR) ligand. Detailed protocols for synthesis, purification, and analytical characterization are provided to empower researchers with practical, actionable methodologies. The guide is structured to serve as a foundational resource, blending established chemical principles with data-driven insights to support further investigation into this promising chemical scaffold.
Introduction to 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride
Chemical Identity and Structure
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked via a methylene ether bridge to a naphthalene moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and biological testing. The core structure combines two key pharmacophores whose derivatives are prevalent across numerous classes of therapeutic agents.[1]
Molecular Formula: C₁₆H₂₀ClNO Molecular Weight: 277.79 g/mol [2] CAS Number: 858934-68-6
The structure consists of:
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A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.
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A Naphthalene Moiety: A bicyclic aromatic hydrocarbon.
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An Ether Linkage: Connecting the piperidine and naphthalene systems via a methyl group.
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A Hydrochloride Salt: Formed by the protonation of the basic piperidine nitrogen.
The Piperidine and Naphthyloxy Moieties: Privileged Scaffolds in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and the basicity of its nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets.
The naphthyloxy group, a larger, more lipophilic aromatic system compared to a simple phenoxy group, is a key feature in various pharmacologically active compounds. This includes beta-blockers like Propranolol, where the naphthyloxy moiety is crucial for binding to beta-adrenergic receptors.[3][4] Naphthyloxy derivatives have also been developed as potent histamine H3 receptor ligands, demonstrating the versatility of this scaffold in targeting GPCRs.[5]
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a research tool or therapeutic agent. While experimental data for 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride is not widely published, predictive data can be used to estimate its characteristics.
| Property | Predicted Value | Source |
| Boiling Point | 394.5 ± 15.0 °C | [6] |
| Density | 1.067 ± 0.06 g/cm³ | [6] |
| pKa | 10.36 ± 0.10 | [6] |
| Polar Surface Area | 21.3 Ų | [2] |
Synthesis and Manufacturing
Retrosynthetic Analysis and Strategic Rationale
A logical and efficient synthesis is paramount for producing the target compound with high purity and yield. The key disconnection point is the ether linkage, which can be readily formed via a Williamson ether synthesis. This strategy involves the reaction of a nucleophile (1-naphthoxide) with a suitable electrophile (a 4-(halomethyl)piperidine derivative). To prevent side reactions at the piperidine nitrogen, it must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the ether synthesis but can be easily removed with acid, which concurrently facilitates the formation of the final hydrochloride salt.
Proposed Synthetic Workflow
The proposed two-step synthesis is outlined below. It begins with commercially available N-Boc-4-(hydroxymethyl)piperidine, proceeds through an etherification step, and concludes with deprotection and salt formation.
Caption: Proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(((naphthalen-1-yl)oxy)methyl)piperidine-1-carboxylate
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Rationale: This step forms the crucial C-O ether bond. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of 1-naphthol, forming the highly nucleophilic sodium 1-naphthoxide in situ. An N-Boc protected piperidine derivative with a good leaving group is required. While tosylates or mesylates could be used, an iodo-derivative is often more reactive. The intermediate, N-Boc-4-(iodomethyl)piperidine, can be prepared from N-Boc-4-(hydroxymethyl)piperidine via an Appel reaction.
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Procedure: a. To a solution of 1-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. b. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the naphthoxide. c. Add a solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.05 eq) in DMF dropwise to the reaction mixture. d. Heat the reaction to 60 °C and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and carefully quench with water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride
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Rationale: This final step removes the Boc protecting group and simultaneously forms the hydrochloride salt. A strong acid is required for Boc cleavage. Using a solution of HCl in an organic solvent like dioxane or methanol is ideal, as it allows the hydrochloride salt product to precipitate directly from the reaction medium in high purity.[7]
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Procedure: a. Dissolve the crude product from Step 1 in a minimal amount of methanol. b. Add a 4M solution of hydrogen chloride in 1,4-dioxane (5-10 eq) dropwise at room temperature. c. Stir the mixture for 2-4 hours. A white precipitate will form. d. Monitor the deprotection by TLC until the starting material is fully consumed. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold diethyl ether to remove non-polar impurities. g. Dry the product under vacuum to yield 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride as a white or off-white solid.
Analytical Characterization
Overview of Spectroscopic and Chromatographic Methods
To confirm the identity, purity, and structure of the synthesized compound, a suite of standard analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of all protons and carbon atoms.
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Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure.
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary ammonium salt and the C-O ether linkage.
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High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[8]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of the final product. Optimization may be required.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase is suitable for retaining moderately polar to non-polar compounds like the target molecule. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 10% to 95% B over 15 minutes | A gradient elution ensures that compounds with a range of polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm and 280 nm | The naphthalene ring provides strong UV absorbance, making UV detection highly sensitive for this compound. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Pharmacological Profile and Mechanism of Action (Hypothesized)
The Challenge: Lack of Direct Biological Data
As of this writing, there is no specific public data detailing the biological activity or mechanism of action for 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride. Therefore, its pharmacological potential must be inferred from the known activities of structurally similar compounds.
Structure-Activity Relationship (SAR) Insights from Analogues
The combination of a naphthyloxy group and a basic amine is a hallmark of several classes of GPCR ligands.
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Beta-Adrenergic Receptor Antagonists: The classic example is Propranolol, 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol.[4] While our target compound lacks the propan-2-ol linker, the fundamental pharmacophoric elements—an aromatic naphthyloxy group and a protonatable amine—are present.
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Histamine H3 Receptor Ligands: A series of 1- and 2-naphthyloxy derivatives with alkyl-linked cyclic amines (including piperidine) have been synthesized and shown to possess high affinity for the histamine H3 receptor, with many acting as antagonists or inverse agonists.[5]
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Serotonin (5-HT) Receptor Ligands: Piperidine moieties are central to many CNS drugs. For instance, certain piperidine derivatives act as potent 5-HT2A receptor inverse agonists with antipsychotic-like properties.[9]
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P2Y Purinergic Receptor Ligands: Recently, naphthalene-based piperidine analogues have been explored as antagonists for the P2Y14 receptor, a target for inflammatory conditions.[10][11]
Hypothesized Mechanism: Potential as a GPCR Ligand
Given the evidence from related structures, it is reasonable to hypothesize that 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride acts as a ligand, likely an antagonist or inverse agonist, at one or more G-Protein Coupled Receptors. The specific receptor subtype would depend on the precise spatial arrangement and electronic properties of the molecule, which would dictate its fit within the receptor's binding pocket.
Caption: Hypothetical mechanism showing the compound as a GPCR antagonist.
Protocol: In Vitro Receptor Binding Assay
To test the hypothesis, the compound should be screened against a panel of relevant GPCRs. A competitive radioligand binding assay is a standard method for determining a compound's affinity for a receptor.
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Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., H3, 5-HT2A, or β-adrenergic receptors).
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Materials:
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Cell membranes expressing the target receptor.
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A specific radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).
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Test compound (4-[(1-Naphthyloxy)methyl]piperidine hydrochloride) at various concentrations.
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Assay buffer and scintillation cocktail.
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-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). c. Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand. d. Wash the filters with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter. f. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). g. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Applications in Research and Drug Development
As a Tool Compound for Exploring Chemical Space
This compound serves as an excellent starting point or "tool compound" for probing the structure-activity relationships of the naphthyloxy-piperidine scaffold. Its straightforward synthesis allows for the rapid generation of analogues by modifying the substitution on the naphthalene ring or the piperidine ring.
As a Scaffold for Library Synthesis in Lead Discovery
The core structure is amenable to library synthesis for high-throughput screening. By varying the aromatic component (e.g., replacing naphthalene with quinoline, indole, etc.) and the linker, a diverse set of molecules can be created to screen against various biological targets, accelerating the discovery of new lead compounds.[12]
Considerations for Further Development
Should this compound exhibit promising biological activity, further steps would include:
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In Vitro Functional Assays: To determine if it is an agonist, antagonist, or inverse agonist.
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ADME/Tox Profiling: Assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties is crucial for evaluating its drug-like potential.
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In Vivo Efficacy Studies: Testing in relevant animal models to confirm its therapeutic potential.
Conclusion
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride is a structurally intriguing molecule that combines two pharmacologically privileged scaffolds. While its specific biological role remains to be elucidated, its relationship to known GPCR ligands suggests significant potential for investigation in various therapeutic areas, including neurology and metabolic diseases. The rational synthesis and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration as a novel chemical probe or a starting point for future drug discovery programs.
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